![molecular formula C17H15ClN4O B11040181 4-Amino-1-(4-chlorophenyl)-3-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11040181.png)
4-Amino-1-(4-chlorophenyl)-3-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
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Overview
Description
4-Amino-1-(4-chlorophenyl)-3-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(4-chlorophenyl)-3-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 4-chloroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized using hydrazine hydrate to yield the desired pyrazoloquinoline structure . The reaction conditions often include refluxing in ethanol or other suitable solvents, with the addition of catalysts such as acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(4-chlorophenyl)-3-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Scientific Research Applications
4-Amino-1-(4-chlorophenyl)-3-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its unique structure.
Industry: Utilized in the development of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-1-(4-chlorophenyl)-3-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinoline and its derivatives share a similar core structure but differ in their substituents and biological activities.
Pyrazole Derivatives: Pyrazole-based compounds have a similar pyrazole ring but may lack the fused quinoline structure.
Uniqueness
4-Amino-1-(4-chlorophenyl)-3-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is unique due to its fused ring system and the presence of specific functional groups that confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15ClN4O |
---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
4-amino-1-(4-chlorophenyl)-3-methyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C17H15ClN4O/c1-9-14-16(19)15-12(3-2-4-13(15)23)20-17(14)22(21-9)11-7-5-10(18)6-8-11/h5-8H,2-4H2,1H3,(H2,19,20) |
InChI Key |
OCINWAAKGLPMTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC3=C(C(=O)CCC3)C(=C12)N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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